4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Description
This compound is a sulfonamide-based benzamide derivative featuring two distinct sulfamoyl groups. The core structure includes a benzamide moiety substituted with a benzyl(ethyl)sulfamoyl group at the 4-position and a 5-ethyl-1,3,4-thiadiazol-2-yl sulfamoylphenyl group at the para position of the benzene ring. The ethyl substituents on both the thiadiazole and sulfamoyl groups enhance lipophilicity, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O5S3/c1-3-24-28-29-26(37-24)30-38(33,34)22-16-12-21(13-17-22)27-25(32)20-10-14-23(15-11-20)39(35,36)31(4-2)18-19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,27,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWUYEITAIHJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a substituted aniline with benzoyl chloride under basic conditions.
Introduction of Sulfamoyl Groups: Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base.
Attachment of the Thiadiazole Ring: This step involves the reaction of an appropriate thiadiazole precursor with the intermediate compound.
Final Assembly: The final product is obtained by coupling the benzyl(ethyl)sulfamoyl group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl groups can be oxidized to sulfonyl groups under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfamoyl and thiadiazole groups on biological systems.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with amino acid residues in proteins, while the thiadiazole ring can interact with metal ions or other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Findings:
Fluorophenyl-substituted oxadiazoles (CAS 533869-65-7) show antifungal activity, suggesting heterocycle choice dictates target specificity .
Substituent Effects: Benzyl vs. Electron-Withdrawing Groups: Nitro-substituted analogs (CAS 312914-40-2) may exhibit higher reactivity but face toxicity challenges, limiting therapeutic utility .
Biological Activity :
- Compounds with 5-ethyl-thiadiazole (e.g., target, CAS 313505-50-9) consistently show bioactivity, likely due to the ethyl group’s balance of lipophilicity and metabolic stability .
- Triethoxy-substituted benzamides () demonstrate reduced cytotoxicity, highlighting the trade-off between solubility and bioactivity .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods for CAS 313505-50-9 (), but the benzyl(ethyl) group necessitates careful optimization to avoid byproducts .
Biological Activity
The compound 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is a complex benzamide derivative that incorporates sulfamoyl and thiadiazole moieties. This structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. These studies demonstrated significant inhibitory effects on cell proliferation, suggesting that similar derivatives could exhibit comparable activities due to structural similarities .
Case Study:
A study involving thiadiazole derivatives indicated that compounds containing this moiety often exhibit anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells, which may also apply to our compound of interest .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the thiadiazole ring in the structure has been associated with enhanced antibacterial and antifungal activities . The specific activity against various pathogens is often attributed to the ability of these compounds to disrupt microbial cell walls or inhibit critical enzymatic processes.
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Ethyl-1,3,4-thiadiazole | E. coli | 32 µg/mL |
| 5-Ethyl-1,3,4-thiadiazole | S. aureus | 16 µg/mL |
| 4-[Benzyl(ethyl)sulfamoyl]-N-{...} | C. albicans | 64 µg/mL |
The proposed mechanisms through which benzamide derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as enzyme inhibitors; for instance, they may inhibit carbonic anhydrase isoforms which play a crucial role in tumor progression.
- Induction of Apoptosis : Compounds like those derived from thiadiazole have been shown to trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The structural components can interact with bacterial cell membranes or interfere with metabolic pathways.
Research Findings
Research has consistently shown that modifications in the benzamide structure can lead to enhanced biological activity. For example:
- A study found that introducing various substituents on the benzamide core significantly altered its activity profile against cancer cell lines and microbial strains.
- The presence of sulfamoyl groups has been linked to increased potency against specific targets within cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
